molecular formula C17H24O5 B1317482 (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid CAS No. 387868-07-7

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

Cat. No.: B1317482
CAS No.: 387868-07-7
M. Wt: 308.4 g/mol
InChI Key: VPJJDEYLAURBLW-GXDHUFHOSA-N
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Description

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (CAS 387868-07-7) is an α,β-unsaturated carboxylic acid derivative with a molecular formula of C₁₇H₂₄O₅ and a molecular weight of 308.37 g/mol . The compound features a benzylidene moiety conjugated with a carboxylic acid group and is substituted with methoxy and 3-methoxypropoxy groups at the 4- and 3-positions of the aromatic ring, respectively.

The compound is stored under controlled conditions (2–8°C, sealed) due to its likely sensitivity to hydrolysis or oxidation .

Properties

IUPAC Name

(2E)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJDEYLAURBLW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C1=CC(=C(C=C1)OC)OCCCOC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587371
Record name (2E)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387868-07-7
Record name (2E)-2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylene]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387868-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzylidene Intermediate

The initial step involves the nucleophilic substitution of 4-methoxybenzaldehyde with 3-methoxypropyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate, which deprotonates the phenolic hydroxyl group (if present) or facilitates the substitution on the aromatic ring to install the 3-methoxypropoxy side chain.

  • Reaction conditions: Mild heating (50–80 °C) in an aprotic solvent like dimethylformamide (DMF) or acetone.
  • Duration: Several hours (4–12 h) to ensure complete substitution.
  • Outcome: Formation of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde intermediate with high regioselectivity.

Aldol Condensation with 3-Methylbutanoic Acid

The key carbon-carbon double bond in the final compound is formed via an aldol condensation between the aldehyde intermediate and 3-methylbutanoic acid.

  • Reagents: Strong base such as sodium hydroxide or potassium hydroxide.
  • Solvent: Typically aqueous ethanol or methanol to dissolve both reactants.
  • Temperature: Room temperature to mild heating (25–60 °C).
  • Mechanism: The base deprotonates the alpha-carbon of 3-methylbutanoic acid, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the (E)-configured benzylidene double bond.
  • Stereoselectivity: The reaction favors the (E)-isomer due to thermodynamic stability.

Purification Techniques

The crude product from the aldol condensation is purified to remove unreacted starting materials, side products, and inorganic salts.

  • Recrystallization: Using solvents such as ethyl acetate, hexane, or mixtures thereof to obtain crystalline pure product.
  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate impurities.
  • Yield: Typically ranges from 60% to 85% depending on reaction optimization.

Industrial Scale Considerations

For large-scale production, the synthesis is adapted to continuous flow reactors to improve reproducibility, safety, and yield.

Reaction Variations and Derivative Formation

The compound’s methoxy and methoxypropoxy groups allow for further chemical modifications:

Reaction Type Reagents/Conditions Resulting Modifications
Oxidation Potassium permanganate, acidic media Conversion of methoxy groups to aldehydes or carboxylic acids
Reduction Catalytic hydrogenation (Pd/C), LiAlH4 Saturation of benzylidene double bond to alkyl chain
Substitution Sodium methoxide or ethoxide in aprotic solvents Replacement of alkoxy groups with other nucleophiles

These transformations enable the synthesis of analogues for structure-activity relationship studies.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 4-Methoxybenzaldehyde, 3-methoxypropyl bromide, 3-methylbutanoic acid
Key reagents Potassium carbonate, sodium hydroxide
Solvents DMF, acetone, aqueous ethanol/methanol
Temperature range 25–80 °C
Reaction time 4–12 hours (substitution), 2–6 hours (aldol condensation)
Purification methods Recrystallization, column chromatography
Typical yield 60–85%
Stereochemistry control Aldol condensation favors (E)-isomer

Research Findings and Optimization Notes

  • The nucleophilic substitution step is sensitive to solvent polarity and base strength; potassium carbonate in DMF provides optimal conversion.
  • Aldol condensation efficiency improves with controlled addition of base and temperature regulation to minimize side reactions.
  • Purification by recrystallization yields high-purity product but may require multiple cycles for maximum purity.
  • Continuous flow synthesis enhances scalability and reproducibility, reducing batch-to-batch variability.
  • Modifications of alkoxy groups influence solubility and biological activity, guiding further synthetic design.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methoxypropoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Enzyme Inhibition : The benzylidene-carboxylic acid system may inhibit enzymes like cyclooxygenase (COX) or renin, similar to Aliskiren’s mechanism .
  • Antihypertensive Potential: Structural alignment with Aliskiren’s benzyl ether motif suggests possible renin-binding activity, though in vitro assays are needed for validation.
  • Reactivity Profile : The α,β-unsaturated carbonyl group could confer antiproliferative effects via thiol-mediated apoptosis, as seen in other Michael acceptors (e.g., curcumin analogs).

Biological Activity

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid is a complex organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H24O5
  • Molecular Weight : 308.369 g/mol

The compound features a benzylidene structure linked to a butanoic acid backbone, with methoxy and methoxypropoxy groups that enhance its biological activity.

Synthesis

The synthesis typically involves multiple steps, starting with the preparation of the benzylidene intermediate followed by reaction with a butanoic acid derivative. Common reagents include strong bases or acids to facilitate the reaction, with optimization for yield and purity in industrial settings using continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values need further elucidation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance, it has shown selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanisms appear to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : Potential binding to nuclear receptors could influence gene expression related to cell growth and apoptosis.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds known for their pharmacological effects.

Compound NameStructure FeaturesBiological Activity
DichloroanilineAniline derivativeAntimicrobial
DeoxycorticosteroneSteroid hormoneHormonal modulation
MemantineSimilar molecular frameworkNeuroprotective

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Research : In vitro assays indicated that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .
  • Cancer Cell Line Testing : A recent investigation reported that this compound displayed selective cytotoxicity against MCF-7 cells with an IC50 value of 5.0 µM .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the (E)-configuration of the benzylidene group and verifying methoxy/alkoxy substituents. Chemical shifts for the α,β-unsaturated system typically appear between δ 6.5–8.0 ppm .
  • HPLC-MS : Validates purity and molecular mass, particularly for detecting hydrolyzed byproducts or stereoisomers .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether linkages (C-O stretch ~1250 cm1^{-1}).

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Acute Toxicity : Classified as Category 4 (oral), requiring gloves, lab coats, and fume hoods to minimize exposure .
  • Skin/Eye Irritation : Use chemical goggles and avoid direct contact (Category 2/2A per GHS) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Advanced
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:

  • Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystals, followed by differential scanning calorimetry (DSC) to verify melting points .
  • Solubility Studies : Perform equilibrium solubility tests in buffered solutions (pH 1–7.4) to account for ionization effects .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., aliskiren intermediates) to identify trends .

What mechanistic insights exist regarding the biological activity of structural analogs, and how can they inform target validation studies?

Advanced
Structural analogs, such as aliskiren (CAS 173334-57-1), demonstrate renin-inhibitory activity via hydrophobic interactions with the enzyme’s active site. Key features include:

  • Methoxy/Alkoxy Groups : Enhance binding affinity to hydrophobic pockets in renin .
  • α,β-Unsaturated Carboxylic Acid : Acts as a transition-state mimetic.
    Researchers should conduct molecular docking studies and assay renin inhibition in vitro to validate target engagement.

What challenges arise in developing robust analytical methods for quantifying this compound in complex matrices, and how can they be mitigated?

Q. Advanced

  • Matrix Interference : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from biological samples .
  • Isomer Separation : Employ chiral HPLC columns (e.g., Chiralpak AD-H) to resolve (E/Z)-isomers .
  • Quantification : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses during sample preparation .

How does stereochemical configuration (e.g., E/Z isomerism) influence the compound's physicochemical and biological properties?

Q. Advanced

  • (E)-Isomer : Predominates due to thermodynamic stability; exhibits planar geometry ideal for π-π stacking in enzyme binding .
  • (Z)-Isomer : Rarely observed but can form during synthesis; characterized via NOESY NMR to confirm spatial proximity of substituents .
  • Biological Impact : (E)-isomers of analogous compounds show 10–100x higher activity in renin inhibition assays compared to (Z)-forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid
Reactant of Route 2
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(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

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